molecular formula C3HClN2O2S B1590136 2-Chloro-5-nitrothiazole CAS No. 3034-47-7

2-Chloro-5-nitrothiazole

Cat. No. B1590136
CAS RN: 3034-47-7
M. Wt: 164.57 g/mol
InChI Key: USOMXSLAPRWFCV-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrothiazole (2C5NT) is a nitrothiazole-based compound that has been used in various scientific research and laboratory experiments. It has a wide range of applications, from biochemistry to pharmacology, and is an important tool for scientists who are seeking to understand the biochemical and physiological processes of living organisms.

Scientific Research Applications

Photometric Determination in Veterinary Medicine

2-Chloro-5-nitrothiazole has been used in veterinary medicine. A method for its determination in aqueous solutions and in blood was developed using diazotisation in sulfuric acid. This method was found applicable to various derivatives and blood after deproteinization procedures (Ballard & Spice, 1952).

Synthesis and Characterization

The compound has been synthesized and characterized in various studies. One study focused on the synthesis of 1-Chloro-3-methyl-2-butanone and 2-amino-4-isopropylthiazole, leading to the creation of this compound derivatives (Kasman & Taurins, 1956). Another study explored the dehydration and transformation of 2-nitrothiazole-5-carbaldehyde oxime into various derivatives, including 2-chlorothiazole-5-carbonitrile (Borthwick et al., 1973).

Biological and Pharmaceutical Applications

Several studies have explored the biological and pharmaceutical applications of derivatives of this compound. For instance, bioactive 5-chloro isatin based Schiff base ligands and their metal complexes derived from 2-amino 5-nitrothiazole have been synthesized, showing pronounced antibacterial and radical scavenging potencies (Shakir et al., 2016). The complexation of 2-amino-5-nitrothiazole with palladium, which is a radiosensitizing drug, was also studied (Farrell & Carneiro, 1987).

Antitubercular and Antimicrobial Properties

The antitubercular and antimicrobial properties of various derivatives of this compound have been investigated. A study synthesized N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives, showing antibacterial, antifungal, and antitubercular activities (Samadhiya et al., 2014).

Labelled Compound Synthesis

The synthesis of labeled compounds of 2-amino-5-nitrothiazole and this compound for use in radiopharmaceuticals has been reported, highlighting its utility in tracing and diagnostic applications (Faigle & Keberle, 1969).

Corrosion Inhibition

This compound has been evaluated as a corrosion inhibitor for steel in acidic solutions. It demonstrated inhibition efficiency through chemical adsorption and blocked active corrosion sites (Hosein zadeh et al., 2013).

Growth Modification in Algae

The compound's derivatives were studied for their toxic effects on the growth of Euglena gracilis, showing both inhibitory and stimulatory effects at different concentrations (Vignoles et al., 1996).

properties

IUPAC Name

2-chloro-5-nitro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOMXSLAPRWFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501907
Record name 2-Chloro-5-nitro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3034-47-7
Record name 2-Chloro-5-nitro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Chloro-5-nitrothiazole in pharmaceutical chemistry?

A1: this compound serves as a crucial building block in synthesizing more complex molecules, particularly in the realm of antiparasitic drugs. One notable example is its use in the synthesis of 1-(5-nitro-2-thiazolyl)-2-imidazolidinone, the active ingredient in the antiparasitic drug Ambilhar®. [] This highlights the compound's importance in medicinal chemistry research and drug development.

Q2: Can you elaborate on the synthesis of this compound using Carbon-14 labeling?

A2: Researchers successfully synthesized this compound-2-14C, a radiolabeled version of the compound. This involved incorporating a Carbon-14 atom at a specific position (position 2) within the thiazole ring. [] This type of labeling is invaluable for studying the compound's metabolic fate, distribution, and potential interactions within biological systems.

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